molecular formula C22H36Cl2N2O4 B10859833 2H-1-benzopyran-2-one, 6,7-bis(2-(diethylamino)ethoxy)-4-methyl-, dihydrochloride CAS No. 6830-17-7

2H-1-benzopyran-2-one, 6,7-bis(2-(diethylamino)ethoxy)-4-methyl-, dihydrochloride

Cat. No.: B10859833
CAS No.: 6830-17-7
M. Wt: 463.4 g/mol
InChI Key: DBQXZKOOVXAKKI-UHFFFAOYSA-N
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Description

Oxamarin Hydrochloride is a chemical compound with the molecular formula C22H36Cl2N2O4. It is known for its significant biological activities and is used in various scientific research applications. The compound is a derivative of oxamarin, a coumarin-based structure, and is often used in pharmaceutical research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxamarin Hydrochloride typically involves the reaction of oxamarin with hydrochloric acid. The process begins with the preparation of oxamarin, which is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of Oxamarin Hydrochloride is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and yield. The use of automated systems and continuous monitoring ensures the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: Oxamarin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Oxamarin Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxamarin Hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Uniqueness: Oxamarin Hydrochloride is unique due to its specific chemical structure and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical applications where these properties are essential .

Properties

CAS No.

6830-17-7

Molecular Formula

C22H36Cl2N2O4

Molecular Weight

463.4 g/mol

IUPAC Name

6,7-bis[2-(diethylamino)ethoxy]-4-methylchromen-2-one;hydron;dichloride

InChI

InChI=1S/C22H34N2O4.2ClH/c1-6-23(7-2)10-12-26-20-15-18-17(5)14-22(25)28-19(18)16-21(20)27-13-11-24(8-3)9-4;;/h14-16H,6-13H2,1-5H3;2*1H

InChI Key

DBQXZKOOVXAKKI-UHFFFAOYSA-N

Canonical SMILES

[H+].[H+].CCN(CC)CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCCN(CC)CC.[Cl-].[Cl-]

Origin of Product

United States

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